Epimedin B
Overview
Description
This compound is known for its potential therapeutic properties, particularly in the treatment of osteoporosis and other bone-related disorders . Epimedin B is one of the major bioactive components in Epimedium species, contributing to their medicinal value.
Mechanism of Action
- One of its primary targets is HIF-1α (hypoxia-inducible factor 1-alpha). HIF-1α plays a crucial role in cellular responses to hypoxia (low oxygen levels) and regulates various genes involved in angiogenesis, metabolism, and cell survival .
- These interactions contribute to its anti-osteoporotic effects by promoting osteoblast differentiation and bone formation .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Biochemical Analysis
Biochemical Properties
Epimedin B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes such as chalcone synthase and dihydroflavonol 4-reductase, which are involved in the flavonoid biosynthesis pathway . The nature of these interactions involves the promotion of enzyme activity, leading to increased production of flavonoids under certain conditions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to promote tyrosinase activity, which contributes to melanin biosynthesis, and upregulate the protein expression of tyrosinase families by activating the MAPK/ERK1/2 signal pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound has been found to facilitate NLRP3 inflammasome activation under synergistic induction of mitochondrial reactive oxygen species, resulting in activation of Caspase-1 and IL-1β secretion .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the flavonoid contents, including this compound, vary with different light intensity levels . The highest this compound content was observed under a specific light intensity level . This suggests that this compound’s stability, degradation, and long-term effects on cellular function can be influenced by environmental factors.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to exhibit potent melanogenic and repigmented effects in multi-melanocytes, normal human skin tissue, and vitiligo perilesional areas, dependent on concentration and amount of time
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as chalcone synthase and dihydroflavonol 4-reductase in the flavonoid biosynthesis pathway . The interaction with these enzymes can affect metabolic flux or metabolite levels, potentially promoting the accumulation of flavonoids .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Studies have shown that poor bioavailability of this compound is the result of poor intrinsic permeability and efflux by apical efflux transporters . This suggests that this compound interacts with transporters or binding proteins, affecting its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Epimedin B can be synthesized through various methods, including enzymatic hydrolysis. One efficient method involves the use of β-glucanase in a biphase system consisting of propyl acetate and HAc-NaAc buffer (pH 4.5). The reaction is carried out at 60°C for 1 hour, resulting in the complete hydrolysis of this compound to sagittatoside B .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Epimedium plants. The process includes harvesting the plant material, drying, and extracting the bioactive compounds using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Epimedin B undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucanase in a biphase system.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Glycosylation: Glycosylation reactions can be carried out using glycosyltransferases.
Major Products Formed:
Hydrolysis: Sagittatoside B is a major product formed from the hydrolysis of this compound.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives, depending on the conditions used.
Scientific Research Applications
Epimedin B has been extensively studied for its potential therapeutic applications:
Chemistry: Used as a model compound in the study of flavonoid biosynthesis and metabolism.
Biology: Investigated for its role in promoting osteoblast differentiation and bone formation.
Medicine: Potential therapeutic agent for the treatment of osteoporosis and other bone-related disorders.
Industry: Used in the development of dietary supplements and functional foods aimed at improving bone health.
Comparison with Similar Compounds
Epimedin B is structurally similar to other flavonoid glycosides found in Epimedium species, such as epimedin A, epimedin C, and icariin . it is unique in its specific glycosylation pattern and its potent osteogenic activity:
Epimedin A: Similar structure but differs in the glycosylation pattern.
Epimedin C: Shares a similar aglycone but has different sugar moieties.
This compound stands out due to its specific effects on bone health and its potential as a therapeutic agent for osteoporosis .
Properties
IUPAC Name |
3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-37-31(49)28(46)26(44)22(12-39)54-37)11-19(40)23-27(45)34(32(55-33(18)23)16-6-8-17(50-4)9-7-16)56-38-35(29(47)24(42)15(3)52-38)57-36-30(48)25(43)20(41)13-51-36/h5-9,11,15,20,22,24-26,28-31,35-44,46-49H,10,12-13H2,1-4H3/t15-,20+,22+,24-,25-,26+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZZCFAOOWZSRX-LRHLXKJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(CO6)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149341 | |
Record name | Epimedin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
808.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110623-73-9 | |
Record name | Epimedin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110623-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epimedin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110623739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epimedin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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